molecular formula C12H13N3O2 B175415 Ethyl 3-amino-1-phenyl-1H-pyrazole-4-carboxylate CAS No. 16078-63-0

Ethyl 3-amino-1-phenyl-1H-pyrazole-4-carboxylate

Cat. No. B175415
CAS RN: 16078-63-0
M. Wt: 231.25 g/mol
InChI Key: WATKLRBOWCFWFU-UHFFFAOYSA-N
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Description

Ethyl 3-amino-1-phenyl-1H-pyrazole-4-carboxylate is a compound with the molecular weight of 231.25 . It is a white to off-white solid and is used in the synthesis of various other compounds .


Synthesis Analysis

The synthesis of pyrazole derivatives, including this compound, can be achieved through various strategies such as multicomponent approach, dipolar cycloadditions, and cyclocondensation of hydrazine with carbonyl system . A specific example of synthesis involves the condensation of ethyl-3-(dimethylamino)-2-(phenylcarbonyl)prop-2-enoate with different aromatic and aliphatic hydrazines .


Molecular Structure Analysis

The molecular structure of this compound has been characterized by various spectroscopic techniques such as NMR, mass spectral, and IR spectral studies . The compound has also been studied using X-ray analysis .


Chemical Reactions Analysis

Pyrazole derivatives, including this compound, are frequently used as scaffolds in the synthesis of bioactive chemicals and reactions in various media . They can undergo various chemical reactions, including [3+2] cycloaddition reactions .


Physical And Chemical Properties Analysis

This compound is a white to off-white solid with a melting point of 140-150°C . It has a molecular weight of 231.25 .

Scientific Research Applications

Versatility in Heterocyclic Synthesis

EAPC is recognized for its reactivity and utility in constructing heterocycles, which are core structures in many pharmaceuticals and agrochemicals. The compound's inherent chemical properties facilitate the synthesis of diverse heterocyclic frameworks, significantly impacting the development of compounds with potential biological activities.

  • Heterocyclic Compound Synthesis : EAPC and its derivatives are valuable precursors for synthesizing a wide array of heterocyclic compounds. These include pyrazolo-imidazoles, -thiazoles, spiropyridines, spiropyrroles, and spiropyrans, showcasing the compound's versatility as a building block in organic synthesis (Gomaa & Ali, 2020). The unique reactivity of EAPC-derived compounds under mild reaction conditions opens pathways to novel cynomethylene dyes and various heterocyclic classes, highlighting its importance in dye and heterocyclic chemistry.

Biological Applications

The structural motif of EAPC is conducive to the synthesis of compounds with significant biological activities. Its derivatives have been explored for their potential as antimicrobial, anticancer, anti-inflammatory, antidepressant, antifungal, anti-tubercular, and antiviral agents, underscoring the broad spectrum of pharmacological activities associated with this chemical scaffold.

  • Biological Activity of Pyrazole Carboxylic Acid Derivatives : A mini-review emphasizes the biological applications of pyrazole carboxylic acid derivatives, including those related to EAPC, showcasing their wide-ranging biological activities. This highlights the potential of EAPC derivatives in medicinal chemistry as a source of new therapeutic agents with diverse biological effects (Cetin, 2020).

Mechanism of Action

While the specific mechanism of action for Ethyl 3-amino-1-phenyl-1H-pyrazole-4-carboxylate is not mentioned in the search results, pyrazoles in general have a wide range of applications in medicinal chemistry, drug discovery, agrochemistry, coordination chemistry, and organometallic chemistry .

Safety and Hazards

Ethyl 3-amino-1-phenyl-1H-pyrazole-4-carboxylate has been classified as Acute Tox. 4 Oral - Eye Irrit. 2 . The precautionary statements include P264, P280, P305, P313, P337, P338, P351 .

Future Directions

The future directions for Ethyl 3-amino-1-phenyl-1H-pyrazole-4-carboxylate and similar compounds could involve further exploration of their potential applications in various fields such as medicinal chemistry, drug discovery, agrochemistry, coordination chemistry, and organometallic chemistry . Additionally, the development of more efficient and environmentally friendly synthesis methods could be a focus of future research .

properties

IUPAC Name

ethyl 3-amino-1-phenylpyrazole-4-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13N3O2/c1-2-17-12(16)10-8-15(14-11(10)13)9-6-4-3-5-7-9/h3-8H,2H2,1H3,(H2,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WATKLRBOWCFWFU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CN(N=C1N)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80561947
Record name Ethyl 3-amino-1-phenyl-1H-pyrazole-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80561947
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

231.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

16078-63-0
Record name Ethyl 3-amino-1-phenyl-1H-pyrazole-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80561947
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

2-(Ethoxymethylene)-2-cyanoacetic acid ethyl ester (78.2 g) and phenylhydrazine (50.0 g) were dissolved in ethanol (500 mL), and the mixture was refluxed for 3 hr. After cooling, the reaction mixture was concentrated under reduced pressure. Hexane (500 mL) was added, to the residue, and the residue was washed by suspending and filtered. The obtained solid was vacuum dried to give the title compound (86.0 g) as a white solid.
Quantity
78.2 g
Type
reactant
Reaction Step One
Quantity
50 g
Type
reactant
Reaction Step One
Quantity
500 mL
Type
solvent
Reaction Step One

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